molecular formula C16H22BrNO4 B2700115 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide CAS No. 2176069-11-5

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide

Cat. No.: B2700115
CAS No.: 2176069-11-5
M. Wt: 372.259
InChI Key: UYQNPFAHQMVPMA-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide is a novel chemical compound that has garnered interest in various fields, particularly in medicinal chemistry. This compound, with the molecular formula C15H20BrNO3 and a molecular weight of 342.233 g/mol, features a bromine atom, a methoxy group, and a hydroxyethoxy-cyclopentyl moiety attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide typically involves multiple steps:

    Formation of the Hydroxyethoxy-Cyclopentyl Moiety: This step involves the reaction of cyclopentyl methyl ketone with ethylene glycol under acidic conditions to form the hydroxyethoxy-cyclopentyl intermediate.

    Amidation: The final step involves the coupling of the brominated benzene derivative with the hydroxyethoxy-cyclopentyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to an ether.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethers or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyethoxy group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(cyclopentylmethyl)-5-methoxybenzamide: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.

    2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide: Substitution of bromine with chlorine, which may alter its reactivity and biological activity.

    N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide: Lacks the halogen atom, potentially affecting its binding affinity and reactivity.

Uniqueness

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide is unique due to the presence of both the bromine atom and the hydroxyethoxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and as a pharmacological agent.

Properties

IUPAC Name

2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-21-12-4-5-14(17)13(10-12)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQNPFAHQMVPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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